Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
CAS No.: 618444-14-7
Cat. No.: VC16125933
Molecular Formula: C30H25FN2O5
Molecular Weight: 512.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618444-14-7 |
|---|---|
| Molecular Formula | C30H25FN2O5 |
| Molecular Weight | 512.5 g/mol |
| IUPAC Name | dipropan-2-yl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
| Standard InChI | InChI=1S/C30H25FN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3 |
| Standard InChI Key | PLSGVDMWYMXFDD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)F)C5=C(C=CC=N5)C=C3 |
Introduction
Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate is a complex organic compound with a unique structural framework. It belongs to the category of pyrrolidine derivatives, which are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound's CAS number is 618444-14-7, and its linear formula is C30H25FN2O5 .
Synthesis and Characterization
The synthesis of Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate typically involves multi-step organic reactions. Due to the complexity of these reactions, techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity and purity.
Synthesis Steps Overview
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Starting Materials: The synthesis begins with appropriate starting materials, often involving pyrrolo[1,2-a]phenanthroline derivatives.
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Benzoylation: Introduction of the 4-fluorobenzoyl group.
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Esterification: Formation of the diisopropyl esters.
Potential Applications
Research into compounds like Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate suggests potential applications in medicinal chemistry, particularly in targeting specific enzymes or receptors involved in disease processes. The compound's ability to interact with biological macromolecules could modulate various cellular processes, offering insights into therapeutic uses.
Potential Applications Table
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Targeting enzymes or receptors in disease processes |
| Biological Research | Modulating cellular processes through interaction with proteins and nucleic acids |
Comparison with Similar Compounds
Compounds with similar structures, such as Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate and Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate, exhibit different reactivity profiles due to variations in their halogen or alkyl substituents . These differences can affect their biological activity and potential therapeutic applications.
Comparison Table
| Compound | Structural Difference | Unique Characteristics |
|---|---|---|
| Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate | Bromine instead of fluorine | Different reactivity and biological interactions |
| Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate | Methyl group instead of fluorine | Altered electronic properties affecting binding affinity |
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